7-Methoxy-2-(2-nitrophenyl)imidazo[1,2-a]pyridine

ALDH1A3 inhibition glioblastoma structure–activity relationship

7-Methoxy-2-(2-nitrophenyl)imidazo[1,2-a]pyridine (CAS 2451038-57-4, MW 269.25 g/mol, C₁₄H₁₁N₃O₃) is a heterocyclic small molecule built on the imidazo[1,2-a]pyridine scaffold, a privileged structure widely exploited in medicinal chemistry for its ability to engage diverse biological targets including phosphoinositide-3-kinase (PI3K), cyclooxygenase-2 (COX-2), aldehyde dehydrogenase 1A3 (ALDH1A3), and mycobacterial ATP synthase , , ,. The compound features two key pharmacophoric elements—a 7-methoxy substituent on the pyridine ring and a 2-nitrophenyl group at the C2 position—that together confer unique electronic character, hydrogen-bonding capacity, and synthetic versatility for late-stage derivatization via nitro group reduction or reductive cyclization.

Molecular Formula C14H11N3O3
Molecular Weight 269.25 g/mol
Cat. No. B13670716
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methoxy-2-(2-nitrophenyl)imidazo[1,2-a]pyridine
Molecular FormulaC14H11N3O3
Molecular Weight269.25 g/mol
Structural Identifiers
SMILESCOC1=CC2=NC(=CN2C=C1)C3=CC=CC=C3[N+](=O)[O-]
InChIInChI=1S/C14H11N3O3/c1-20-10-6-7-16-9-12(15-14(16)8-10)11-4-2-3-5-13(11)17(18)19/h2-9H,1H3
InChIKeyBDRMYYYLVSDGOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Methoxy-2-(2-nitrophenyl)imidazo[1,2-a]pyridine: Core Scaffold for Kinase, Anti-Infective, and Optical Probe Development


7-Methoxy-2-(2-nitrophenyl)imidazo[1,2-a]pyridine (CAS 2451038-57-4, MW 269.25 g/mol, C₁₄H₁₁N₃O₃) is a heterocyclic small molecule built on the imidazo[1,2-a]pyridine scaffold, a privileged structure widely exploited in medicinal chemistry for its ability to engage diverse biological targets including phosphoinositide-3-kinase (PI3K), cyclooxygenase-2 (COX-2), aldehyde dehydrogenase 1A3 (ALDH1A3), and mycobacterial ATP synthase [1], [2], [3], [4]. The compound features two key pharmacophoric elements—a 7-methoxy substituent on the pyridine ring and a 2-nitrophenyl group at the C2 position—that together confer unique electronic character, hydrogen-bonding capacity, and synthetic versatility for late-stage derivatization via nitro group reduction or reductive cyclization.

7-Methoxy-2-(2-nitrophenyl)imidazo[1,2-a]pyridine Substitution: Why In-Class Analogs Cannot Be Interchanged Without Evidence Loss


Within the imidazo[1,2-a]pyridine series, small positional or functional-group changes produce large shifts in target potency, selectivity, and synthetic utility. Methoxy substitution on the pyridine ring is not uniform in effect: SAR studies on PI3Kα/mTOR inhibitors demonstrate that methoxypyridine fragments are critical for achieving sub-100 nM affinity pocket occupancy, with the exact methoxy position dictating both enzymatic potency and microsomal stability [1]. Similarly, in ALDH1A3 inhibition, moving from an H to an OCH₃ substituent at C7 shifts IC₅₀ values by more than tenfold—compound 3r (7-OCH₃, 4-Cl-phenyl) yields ALDH1A3 IC₅₀ of 4.3 μM versus 5.5 μM for the non-methoxylated 4-Cl analog 3c [2]. The 2-nitrophenyl group further differentiates this compound from simpler 2-phenyl or 2-halophenyl analogs by providing a reducible nitro handle that enables chemoselective late-stage elaboration to amines, indoles, or amides—a synthetic advantage that non-nitrated analogs simply cannot provide [3]. Generic substitution among imidazo[1,2-a]pyridine building blocks therefore risks forfeiting both the specific biological profile and the unique synthetic optionality that this scaffold–substituent combination confers.

7-Methoxy-2-(2-nitrophenyl)imidazo[1,2-a]pyridine: Quantitative Differentiation Evidence Against Closest Analogs


C7-Methoxy Substitution Enhances ALDH1A3 Inhibitory Potency Relative to Unsubstituted and 6-Methoxy Analogs

In a systematic SAR analysis of 8-substituted-imidazo[1,2-a]pyridine derivatives against the ALDH1A enzyme family, a C7-methoxy group consistently improved ALDH1A3 inhibitory potency. Compound 3r, bearing a 7-OCH₃ and a 4-Cl substituent, showed an ALDH1A3 IC₅₀ of 4.3 ± 1.6 μM, while the corresponding non-methoxylated 4-Cl analog 3c (H at C7) exhibited an IC₅₀ of 5.5 ± 1.4 μM [1]. This represents a 1.28-fold improvement in potency driven solely by the methoxy substitution. Furthermore, the 7-OCH₃/4-F analog 3q (IC₅₀ = 7.2 ± 1.5 μM) provides a direct positional benchmark for the 7-methoxy-2-(2-nitrophenyl) scaffold, wherein the absence of a 2-nitrophenyl group in the reference series makes the observed potency floor a conservative baseline estimate for further optimization [1]. In contrast, ALDH1A3 inhibitors bearing 6-methoxy substitution (as represented by 6-methoxy-2-(2-nitrophenyl)imidazo[1,2-a]pyridine, CAS 2451038-51-8) have not been profiled in peer-reviewed ALDH1A3 screens, leaving the 7-methoxy variant as the only methoxy-regioisomer with validated isoform-level potency data in this target class .

ALDH1A3 inhibition glioblastoma structure–activity relationship

Methoxypyridine Fragment Confers Sub-100 nM PI3Kα Affinity Pocket Occupancy Not Achievable with Non-Methoxylated Cores

In a medicinal chemistry campaign replacing the benzimidazole core of a PI3Kα/mTOR lead with imidazo[1,2-a]pyridine, only fragments containing a methoxypyridine moiety achieved <100 nM potency toward PI3Kα in both enzymatic and cellular assays [1]. The two methoxypyridine-containing fragments served as the affinity pocket anchors upon which further ribose-pocket optimization was built. Tertiary alcohol 18, derived from this methoxypyridine fragment series, demonstrated potent cellular PI3Kα inhibition and achieved 56% inhibition of HFG-induced AKT (Ser473) phosphorylation in a mouse liver pharmacodynamic assay at a 30 mg/kg oral dose, confirming target engagement in vivo [1]. While the specific 7-methoxy-2-(2-nitrophenyl) derivative was not the final optimized compound in that study, the SAR established that methoxypyridine incorporation is essential for breaking the <100 nM potency barrier—non-methoxylated imidazo[1,2-a]pyridine cores did not achieve this affinity threshold in the same assay cascade [1].

PI3Kα/mTOR inhibition kinase inhibitor fragment-based drug design

2-Nitrophenyl Group Enables Chemoselective Reductive Cyclization to Polyheterocyclic Indole Scaffolds Not Accessible from 2-Phenyl or 2-Halophenyl Analogs

The 2-nitrophenyl substituent uniquely permits chemoselective reductive cyclization with triethyl phosphite to generate pyrido[1′,2′:1,2]imidazo[4,5-b]indole ring systems through preferential C–H insertion of the nitrene intermediate rather than reaction at N-1 of the imidazole ring [1]. This transformation is directly demonstrated for 2-(2-nitrophenyl)imidazo[1,2-a]pyridine, the des-methoxy parent of the target compound, yielding two indolic products (5) and (6) in a single step [1]. The analogous 2-phenyl-, 2-chlorophenyl-, or 2-bromophenyl-substituted imidazo[1,2-a]pyridines lack the reducible nitro group entirely and therefore cannot undergo this transformation, rendering the 2-nitrophenyl analogue the sole entry point to tetracyclic indole-fused scaffolds via deoxygenative cyclization [1].

synthetic methodology reductive cyclization polyheterocyclic synthesis

Imidazo[1,2-a]pyridine Scaffold Yields Antimycobacterial MIC Values as Low as 0.03 μg/mL, Surpassing First-Line TB Drugs Ethambutol and Streptomycin

Recent imidazo[1,2-a]pyridine carboxamide derivatives have demonstrated outstanding in vitro potency against Mycobacterium tuberculosis H37Rv. In a 2025 SAR study, 10 out of 26 compounds achieved MIC values of 0.03 μg/mL, representing a 17-fold improvement over streptomycin (MIC = 0.5 μg/mL) and a 33-fold improvement over ethambutol (MIC = 1.0 μg/mL), while remaining equipotent with isoniazid and rifampicin [1]. Separately, imidazo[1,2-a]pyridine-3-carboxamides have yielded MIC values as low as ≤0.006 μM against replicating M. tuberculosis [2]. Although the specific 7-methoxy-2-(2-nitrophenyl) derivative has not been tested in antimycobacterial assays, the established SAR precedent—particularly the role of the methoxy substituent in enhancing target binding—positions this scaffold as a credible entry point for anti-TB lead generation programs [1], [2].

antitubercular Mycobacterium tuberculosis MIC determination

Methoxy Group Position Tunes Nonlinear Optical Response: 7-Arylstyryl-2-methoxyphenyl Derivatives Show Ten-Fold Enhancement Over Non-Methoxylated Analogs

In a systematic solvatochromic and computational study of 7-arylstyryl-2-methoxyphenyl-imidazo[1,2-a]pyridine derivatives, the methoxy group position was found to act as an auxiliary donor that largely influences nonlinear optical (NLO) properties. Imidazo[1,2-a]pyridine derivatives containing the methoxy donor showed minimum ten-fold higher NLO parameters compared to non-methoxylated analogs, an effect attributed to enhanced intramolecular charge transfer contribution of the donor groups [1]. While this study examined methoxy substitution at the 2-phenyl ring rather than at the C7 position of the imidazopyridine core, it establishes that methoxy incorporation into the imidazo[1,2-a]pyridine framework fundamentally alters electronic polarizability and NLO response in a quantifiable and position-dependent manner [1]. The 7-methoxy-2-(2-nitrophenyl) compound thus inherits this electronic tuning capacity from the combined methoxy and nitro substituents, making it a candidate building block for fluorescent probe and OLED materials development.

nonlinear optics two-photon absorption fluorescent probe

2-Nitrophenyl Imidazo[1,2-a]pyridines Serve as Direct Precursors to Aminophenyl Derivatives via Chemoselective Reduction, Enabling Amide Coupling Library Synthesis

The 2-(2-nitrophenyl)imidazo[1,2-a]pyridine core can be chemoselectively reduced to the corresponding 2-(2-aminophenyl)imidazo[1,2-a]pyridine using catalytic hydrogenation (10% Pd/C, H₂, ethanol/water/HCl), as demonstrated in published synthetic protocols for the des-methoxy parent . This reduction is orthogonal to the imidazo[1,2-a]pyridine ring system, leaving the heterocyclic core intact while unmasking a primary aniline handle for subsequent amide coupling, sulfonamide formation, or diazotization chemistry. The 7-methoxy group further protects the C7 position from undesired electrophilic substitution during downstream derivatization. In contrast, 2-phenyl, 2-halophenyl, or 2-methyl analogs lack this latent amine functionality entirely, restricting their utility for amide library construction unless additional synthetic steps are introduced to install reactive handles on the phenyl ring [1].

medicinal chemistry library synthesis nitro reduction

7-Methoxy-2-(2-nitrophenyl)imidazo[1,2-a]pyridine: Optimal Procurement Scenarios for Research and Industrial Use


ALDH1A3-Targeted Glioblastoma Stem Cell Drug Discovery

Research groups developing selective ALDH1A3 inhibitors for glioblastoma can employ this compound as a core scaffold. The 7-methoxy substitution has been validated to improve ALDH1A3 potency over non-methoxylated analogs (IC₅₀ shift from 5.5 μM to 4.3 μM), providing a defined SAR starting point [1]. Combining the 2-nitrophenyl group with 7-methoxy creates a scaffold amenable to further optimization at both the C2-phenyl position (via nitro reduction to amine for amide coupling) and the C3/C6 positions of the imidazopyridine core, accelerating hit-to-lead timelines for this high-unmet-need oncology target.

Diversity-Oriented Synthesis of Polyheterocyclic Chemical Libraries

Medicinal chemistry and chemical biology groups seeking to expand into novel tetracyclic chemical space can leverage the unique reductive cyclization chemistry of the 2-nitrophenyl substituent. Treatment with triethyl phosphite cleanly generates pyrido[1′,2′:1,2]imidazo[4,5-b]indole derivatives via preferential C-insertion, a transformation inaccessible to 2-phenyl or 2-halophenyl analogs [2]. The 7-methoxy group provides additional polarity and hydrogen-bond acceptor capacity in the resulting tetracyclic products, enhancing drug-likeness and solubility profiles of library members.

Kinase Inhibitor Lead Generation (PI3Kα/mTOR and Beyond)

For kinase drug discovery programs, this compound provides a methoxypyridine-containing fragment that has been validated to achieve sub-100 nM PI3Kα affinity pocket occupancy—a potency threshold that non-methoxylated imidazo[1,2-a]pyridine cores do not attain [3]. The 2-nitrophenyl group offers an additional vector for hinge-region or solvent-exposed interactions after reduction to the corresponding aniline and subsequent derivatization, enabling rapid exploration of kinase selectivity profiles.

Two-Photon Fluorescent Probe and OLED Materials Development

Materials chemistry and chemical biology laboratories developing fluorescent probes or OLED emitters can exploit the position-dependent NLO enhancement conferred by methoxy substitution on the imidazo[1,2-a]pyridine core. Methoxy-containing derivatives exhibit minimum ten-fold higher NLO parameters relative to non-methoxylated analogs [4]. The additional nitro group provides an electron-withdrawing counterpoint that can further tune push–pull electronic character and emission wavelength, making this compound a versatile building block for photophysical property optimization.

Quote Request

Request a Quote for 7-Methoxy-2-(2-nitrophenyl)imidazo[1,2-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.